lipoxazolidinone B

Description

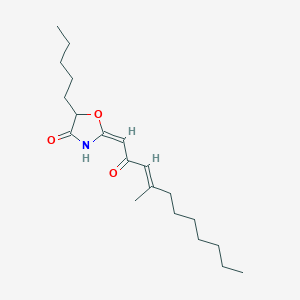

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H33NO3 |

|---|---|

Molecular Weight |

335.5 g/mol |

IUPAC Name |

(2E)-2-[(E)-4-methyl-2-oxoundec-3-enylidene]-5-pentyl-1,3-oxazolidin-4-one |

InChI |

InChI=1S/C20H33NO3/c1-4-6-8-9-11-12-16(3)14-17(22)15-19-21-20(23)18(24-19)13-10-7-5-2/h14-15,18H,4-13H2,1-3H3,(H,21,23)/b16-14+,19-15+ |

InChI Key |

IFYHOQUOFKVJCG-BIASGTOTSA-N |

Isomeric SMILES |

CCCCCCC/C(=C/C(=O)/C=C/1\NC(=O)C(O1)CCCCC)/C |

Canonical SMILES |

CCCCCCCC(=CC(=O)C=C1NC(=O)C(O1)CCCCC)C |

Synonyms |

lipoxazolidinone B |

Origin of Product |

United States |

Discovery and Structural Elucidation of Lipoxazolidinone B

Isolation from Natural Sources

Lipoxazolidinone B was discovered and isolated from the marine actinomycete strain NPS008920. wright.edu This strain, identified as a member of the new genus Marinispora, was obtained from a marine sediment sample collected in Cocos Lagoon, Guam. wright.edu The production of lipoxazolidinones, including this compound, by this strain was found to be dependent on seawater-based media, with maximal production observed after three days of cultivation. sulab.org In a natural seawater-based medium, the peak production titer for this compound was 37.0 mg/L. sulab.org

Optimization of Fermentation and Cultivation Parameters for Research Yield

Investigating the Seawater Requirement and Environmental Factors Influencing Production

Spectroscopic and Chemical Characterization

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis. High-resolution electrospray ionization mass spectrometry (HRESIMS) established its molecular formula as C₂₀H₃₃NO₃. researchgate.net The structure was further defined by analysis of ¹H and ¹³C NMR data, along with 2D NMR experiments. researchgate.net Like its congeners, this compound possesses a unique 2-alkylidene-5-alkyl-4-oxazolidinone core structure. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₃₃NO₃ | researchgate.net |

| Producing Organism | Marinispora sp. (Strain NPS008920) | wright.edu |

Structural Elucidation and Stereochemical Investigations

Application of Advanced Spectroscopic Techniques for Structural Assignment

The determination of the planar structure of lipoxazolidinones relies on a combination of advanced spectroscopic methods. These techniques provide crucial information about the molecular framework, connectivity of atoms, and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Proton/Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the complex structure of lipoxazolidinones. biotech-asia.orgresearchgate.net Both ¹H and ¹³C NMR are employed to map out the carbon skeleton and the placement of protons, providing a detailed picture of the molecule's connectivity. biotech-asia.org For lipoxazolidinone A, ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (B151607) (CDCl₃) on a high-field spectrometer. biotech-asia.org

The ¹H NMR spectrum of lipoxazolidinone A reveals characteristic signals for various types of protons. biotech-asia.org Aliphatic alkane protons are observed in the upfield region, while signals for alkene protons appear further downfield. biotech-asia.org The presence of an amide group is confirmed by a distinct signal for the N-H proton. biotech-asia.org Protons adjacent to ketone and ether functionalities also show characteristic chemical shifts. biotech-asia.org

The ¹³C NMR spectrum provides complementary information, showing signals for aliphatic and alkene carbons. researchgate.net The carbonyl carbons of the amide and ketone groups, as well as the carbon atom in the ether linkage, are also clearly identifiable in the downfield region of the spectrum. researchgate.net

Detailed ¹H and ¹³C NMR data for lipoxazolidinone A are presented in the tables below.

Table 1: ¹H NMR Spectroscopic Data for Lipoxazolidinone A

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 8.0724 | s | Amide (CO-NH) |

| 4.8542 – 4.9734 | m | Aliphatic alkene hydrogen |

| 3.1990 – 3.8338 | m | Ether group (R-O-R) adjacent hydrogens |

| 2.2331 – 2.6471 | m | Ketone group (R-CO-R) adjacent hydrogens |

Data obtained from a study on lipoxazolidinone A. biotech-asia.org

Table 2: ¹³C NMR Spectroscopic Data for Lipoxazolidinone A

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 174.5642 – 176.1553 | Ketone (R-CO-R) |

| 173.0367 | Amide (CO-NH) |

| 138.2340 – 140.2843 | Aromatic alkane carbon |

| 116.2279 – 122.8332 | Aliphatic alkene carbon |

| 61.0417 – 63.6330 | Ether (R-O-R) |

Data obtained from a study on lipoxazolidinone A. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition and molecular weight of lipoxazolidinones. biotech-asia.orgresearchgate.net For lipoxazolidinone A, MS/MS analysis determined a molecular weight of 321.5 m/z. biotech-asia.org This information, combined with NMR data, led to the proposed molecular formula of C₁₉H₃₁NO₃ for lipoxazolidinone A. nih.gov Lipoxazolidinone B has a reported molecular formula of C₂₀H₃₃NO₃. researchgate.net

Fragmentation analysis through MS/MS provides further structural insights by showing how the molecule breaks apart. biotech-asia.org The fragmentation pattern of lipoxazolidinone A after methylation was evaluated using the NIST database, which helped to confirm its proposed structure. biotech-asia.org

Vibrational and Electronic Spectroscopy in Elucidating Functional Groups

Vibrational spectroscopy, specifically Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in the lipoxazolidinone structure. biotech-asia.orgspecac.com The FT-IR spectrum of lipoxazolidinone A shows characteristic absorption bands for various functional groups. biotech-asia.org For instance, the presence of aliphatic alkanes is indicated by peaks around 2854-2953 cm⁻¹. biotech-asia.org Aliphatic alkene groups show peaks in the range of 833-952 cm⁻¹. biotech-asia.org Aromatic alkane presence is suggested by peaks at 1628 and 1652 cm⁻¹. biotech-asia.org A significant peak around 3401 cm⁻¹ is indicative of an amine (N-H) group. biotech-asia.org Furthermore, a strong absorption at 1733 cm⁻¹ corresponds to a ketone (C=O) group, and bands at 1105 and 1146 cm⁻¹ are characteristic of an ether (R-O-R) linkage. biotech-asia.orgresearchgate.net These FT-IR data are consistent with the proposed 4-oxazolidinone (B12829736) structure. biotech-asia.org

Electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the conjugated systems within the molecule. msu.edulibretexts.org The conjugated π systems in lipoxazolidinones, which include the α,β-unsaturated ketone, are considered chromophores that absorb light in the UV-vis region. libretexts.orglibretexts.org The extent of conjugation influences the wavelength of maximum absorption (λmax). libretexts.org

Determination of Absolute and Relative Stereochemistry

Establishing the three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of characterizing chiral molecules like lipoxazolidinones.

Chiroptical Methods (e.g., Electronic Circular Dichroism)

Chiroptical methods are essential for investigating the stereochemistry of chiral molecules. mdpi.com Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute configuration of chiral compounds by comparing experimental spectra with theoretical calculations. nih.govnih.gov While the absolute stereochemistry of the naturally occurring lipoxazolidinones has not been definitively determined, a total synthesis of lipoxazolidinone A has shed some light on this aspect. nih.gov The synthesized enantiomer of lipoxazolidinone A exhibited an equal but opposite optical rotation to the natural product, which allowed for the assignment of the (S)-configuration to the natural compound based on the synthetic route. nih.gov ECD has been successfully used to establish the stereochemistry of other oxazolidinone antibiotics like radezolid (B1680497). nih.gov

Computational Chemistry Approaches for Stereochemical Elucidation

The determination of the absolute stereochemistry of chiral molecules is a critical aspect of structural elucidation. While experimental techniques such as X-ray crystallography provide definitive assignment, obtaining suitable crystals can be challenging. In such cases, computational chemistry methods have emerged as powerful tools for predicting and corroborating stereochemical outcomes. These approaches are particularly valuable for molecules like this compound, which possesses a single stereocenter at the C5 position of the oxazolidinone ring.

Although specific computational studies dedicated exclusively to this compound are not extensively documented in the literature, the application of these methods to analogous and structurally complex natural products is well-established. scm.comnih.govresearchgate.netfrontiersin.org The primary computational techniques employed for stereochemical elucidation include Density Functional Theory (DFT) calculations of Nuclear Magnetic Resonance (NMR) parameters, and chiroptical spectroscopy calculations, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). scm.comresearchgate.netnih.gov

The general workflow for these computational approaches involves several key steps. Initially, a conformational search is performed for all possible stereoisomers of the molecule to identify the most stable, low-energy conformers. scm.com Subsequently, for each of these conformers, various spectroscopic properties are calculated using quantum mechanical methods.

For instance, DFT can be used to calculate the 13C and 1H NMR chemical shifts for each possible stereoisomer. nih.govnih.gov The calculated NMR data for each isomer are then compared with the experimental NMR data of the natural product. A statistical analysis, often employing the DP4+ probability, can then be used to determine the most likely stereoisomer. nih.gov

Similarly, the ECD and VCD spectra can be computationally predicted for each stereoisomer. scm.comnih.gov These calculated spectra are then compared with the experimentally measured spectra of the compound. A close match between the calculated and experimental spectra provides strong evidence for the absolute configuration of the molecule. researchgate.net The integration of multiple computational methods, such as combining NMR and ECD data analysis, can further enhance the confidence in the stereochemical assignment. researchgate.netnih.gov

| Computational Method | Principle | Application to this compound (Projected) |

|---|---|---|

| Density Functional Theory (DFT) - NMR | Calculation of 13C and 1H NMR chemical shifts for all possible stereoisomers and comparison with experimental data. nih.govnih.gov | Predict the NMR spectra for (R)- and (S)-lipoxazolidinone B and compare with the measured spectrum to assign the correct stereoisomer. |

| Electronic Circular Dichroism (ECD) | Calculation of the differential absorption of left and right circularly polarized light for each stereoisomer and comparison with the experimental ECD spectrum. researchgate.net | Predict the ECD spectra for both enantiomers of this compound to determine the absolute configuration by matching with the experimental spectrum. |

| Vibrational Circular Dichroism (VCD) | Calculation of the differential absorption of left and right circularly polarized infrared light, providing information on the stereochemistry of chiral molecules. scm.com | Provide complementary data to ECD and NMR calculations for a more robust assignment of the absolute configuration of this compound. |

Challenges in Structural Confirmation and Resolution of Stereochemical Ambiguities

The structural elucidation of natural products, particularly those with novel scaffolds like the lipoxazolidinones, often presents significant challenges. For this compound and its congeners, a primary difficulty has been the unambiguous determination of the absolute stereochemistry at the C5 position of the 4-oxazolidinone ring.

Initial reports on the isolation of lipoxazolidinones A, B, and C successfully determined their planar structures through extensive spectroscopic analysis, including mass spectrometry and 1D and 2D NMR techniques. However, the absolute stereochemistry of the chiral center remained unassigned at that time. mdpi.com This ambiguity represents a critical gap in the complete structural characterization of these molecules.

The resolution of such stereochemical ambiguities often relies on a combination of experimental and computational methods, or total synthesis. In the case of the closely related lipoxazolidinone A, its absolute configuration was ultimately established as (S) through total synthesis. nih.gov This was achieved by synthesizing both the (R) and (S) enantiomers and comparing their optical rotations with that of the natural product. This approach, while definitive, is resource-intensive and requires the development of a stereocontrolled synthetic route.

Another significant challenge is the potential for limited sample availability from the natural source, which can restrict the range of analytical techniques that can be employed. Furthermore, the inherent flexibility of the alkyl side chains in this compound can complicate conformational analysis, which is a prerequisite for accurate computational modeling of chiroptical properties. researchgate.net

The lack of a crystalline derivative suitable for X-ray diffraction analysis has also been a major impediment to the direct determination of the absolute configuration of this compound. X-ray crystallography is considered the gold standard for stereochemical assignment, and its absence necessitates reliance on other, sometimes less direct, methods. nih.gov

| Challenge | Description | Potential Resolution Strategies |

|---|---|---|

| Ambiguity in Absolute Stereochemistry | The initial isolation and characterization did not determine the absolute configuration at the C5 chiral center. mdpi.com | Total synthesis of both enantiomers, chiral chromatography, or application of computational chiroptical methods (ECD, VCD). researchgate.netnih.govsnu.ac.kr |

| Lack of Crystalline Material | Inability to obtain crystals suitable for X-ray diffraction analysis, which would provide a definitive stereochemical assignment. nih.gov | Derivatization to promote crystallization, or reliance on spectroscopic and computational methods. |

| Limited Sample Availability | Natural products are often isolated in small quantities, which can limit the scope of analytical studies. | Development of a total synthesis to provide sufficient material for extensive analysis. nih.gov |

| Conformational Flexibility | The presence of flexible alkyl chains can complicate NMR analysis and computational modeling. researchgate.net | Variable temperature NMR studies and advanced computational conformational search algorithms. |

Biosynthetic Pathway Investigations

Proposed Biosynthetic Precursors and Assembly Logic

The chemical structure of lipoxazolidinone B, (2E)-5-pentyl-2-[(E)-4-methyl-2-oxoundec-3-enylidene]-1,3-oxazolidin-4-one, suggests a hybrid biosynthetic origin, likely combining elements from non-ribosomal peptide and polyketide pathways. acs.org The core 4-oxazolidinone (B12829736) ring is likely derived from an amino acid precursor, which provides the nitrogen and two of the ring carbons. The two lipophilic side chains are characteristic of fatty acid or polyketide biosynthesis, assembled from acetate (B1210297) and propionate (B1217596) extender units.

A plausible assembly logic posits that an amino acid, such as L-serine or a related precursor, is activated and modified. This unit then condenses with a polyketide chain, which is subsequently cyclized to form the heterocyclic core. The specific origins of the n-pentyl group at the C-5 position and the complex C12 side chain at the C-2 position are proposed to arise from separate fatty acid or polyketide synthase machinery. However, without isotopic labeling studies, these proposed precursors remain hypothetical.

Table 1: Proposed Biosynthetic Precursors for this compound

| Structural Moiety | Proposed Precursor(s) | Likely Biosynthetic Origin |

|---|---|---|

| 4-Oxazolidinone Core (C2, N, C4, C5) | L-Serine (or similar α-amino acid) | Amino Acid Metabolism |

| C-5 Side Chain (n-pentyl) | 1x Acetyl-CoA, 2x Malonyl-CoA | Fatty Acid Synthesis (FAS) |

| C-2 Side Chain (4-methyl-2-oxoundec-3-enylidene) | 1x Acetyl-CoA, 4x Malonyl-CoA, 1x Methylmalonyl-CoA | Polyketide Synthesis (PKS) |

Enzymatic Transformations in Core Structure and Side Chain Formation

The formation of this compound would necessitate a series of complex enzymatic transformations. The assembly is likely orchestrated by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) multienzyme complex. The NRPS machinery would be responsible for selecting and activating the amino acid precursor, while the PKS modules would assemble the carbon backbones of the side chains through sequential condensation of acyl-CoA units. Following the assembly of the core structure, tailoring enzymes such as oxidoreductases and dehydratases would be required to install the ketone and double bonds found in the final molecule.

Characterization of Key Biosynthetic Enzymes and Their Catalytic Mechanisms

To date, no specific enzymes involved in the biosynthesis of this compound have been isolated, expressed, or characterized. The identification and functional analysis of these biocatalysts are critical missing steps in understanding how the Marinispora bacterium constructs this unique scaffold. Future research would likely target the identification of the core NRPS-PKS enzymes and the tailoring enzymes responsible for the final chemical architecture. The elucidation of their catalytic mechanisms would provide valuable insights into the formation of the 4-oxazolidinone ring, a rare feature in natural products.

Table 2: Hypothesized Enzyme Classes in this compound Biosynthesis

| Enzyme Class (Hypothesized) | Putative Function |

|---|---|

| Non-Ribosomal Peptide Synthetase (NRPS) | Activation and incorporation of the amino acid precursor. |

| Polyketide Synthase (PKS) Type I | Iterative condensation of acyl-CoA units to form the side chains. |

| Acyl-CoA Ligase | Activation of fatty acids as starter units. |

| Dehydrogenase/Oxidase | Formation of double bonds and the ketone functionality. |

| Thioesterase (TE) | Cleavage and cyclization/release of the final product from the NRPS-PKS complex. |

Role of Enzyme-Mediated Stereoselective Couplings

This compound possesses a chiral center at the C-5 position of the oxazolidinone ring. The formation of this stereocenter must be under strict enzymatic control to ensure the production of a single, biologically active stereoisomer. The enzyme responsible, likely a domain within the NRPS-PKS assembly line or a separate tailoring enzyme, would catalyze a stereoselective cyclization or reduction step. However, the absolute stereochemistry of the natural product has not been definitively reported, and the specific enzymes governing this stereoselectivity remain unknown.

Genetic Basis of this compound Biosynthesis

The genetic blueprint encoding the enzymatic machinery for this compound production has not been identified. A full understanding of its biosynthesis awaits the sequencing of the producer organism's genome and the subsequent identification and analysis of the responsible gene cluster.

Identification and Annotation of Biosynthetic Gene Clusters (BGCs)

The biosynthetic gene cluster (BGC) responsible for producing this compound has not yet been located or described in the scientific literature. Identifying this BGC within the genome of Marinispora sp. NPS008920 is the primary step required to unlock the genetic and enzymatic basis of its formation. Genome mining tools, such as antiSMASH, could be employed to scan the genome for sequences characteristic of NRPS and PKS genes. vulcanchem.com The discovery of such a cluster would allow for gene knockout experiments to confirm its role in lipoxazolidinone production and to assign functions to individual genes within the pathway.

Gene Expression and Regulation Studies within Producing Organisms

As the this compound biosynthetic gene cluster is unknown, no studies have been conducted on its expression or regulation. In actinomycetes, the production of secondary metabolites is often tightly controlled by complex regulatory networks, which can include pathway-specific transcriptional activators or repressors that respond to environmental or physiological signals. sulab.org For instance, the production of lipoxazolidinones by Marinispora sp. NPS008920 has been observed to be dependent on the presence of seawater in the culture medium, suggesting a regulatory link to specific environmental cues. sulab.org Future research into the regulatory genes within the BGC will be essential to understand these controls and potentially enhance the production of this compound through metabolic engineering.

Synthetic Biology Approaches to Biosynthetic Pathway Elucidation and Engineering

Synthetic biology offers powerful tools for the discovery, elucidation, and optimization of natural product biosynthetic pathways. researchgate.netdntb.gov.ua These approaches include the reconstruction of pathways in well-characterized heterologous hosts and the application of metabolic engineering to improve yields or generate novel derivatives. researchgate.netnptel.ac.in However, the application of these advanced techniques is contingent on the initial identification and sequencing of the biosynthetic gene cluster (BGC) responsible for the production of a specific compound.

Heterologous Expression of BGCs for Pathway Reconstruction

Heterologous expression is a cornerstone of modern natural product research, enabling the functional characterization of BGCs from native producer organisms that may be difficult to cultivate or genetically manipulate. nptel.ac.insecondarymetabolites.orguni-saarland.de This process involves cloning the entire BGC and transferring it into a more tractable host, such as Streptomyces coelicolor or Escherichia coli, to "reconstruct" the biosynthetic pathway and produce the target metabolite. frontiersin.orgfrontiersin.org This strategy has been successfully used to activate silent BGCs and to elucidate the functions of individual biosynthetic genes for numerous natural products. researchgate.netchemrxiv.org

Despite the isolation of this compound from a marine actinomycete, detailed investigations into its genetic underpinnings have not been published. acs.org A review of the current scientific literature reveals no specific reports on the identification, cloning, or heterologous expression of the biosynthetic gene cluster responsible for producing this compound. Consequently, there are no available research findings or data on the reconstruction of its biosynthetic pathway in a heterologous host.

Metabolic Engineering Strategies for Enhanced or Diversified Production

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to improve the production of a desired compound. nptel.ac.in Strategies often include overexpressing pathway-specific regulatory genes, increasing the supply of precursor molecules, or deleting competing metabolic pathways to channel metabolic flux towards the product of interest. These techniques have been instrumental in increasing the titers of various antibiotics and other valuable secondary metabolites.

As the biosynthetic gene cluster for this compound has not been reported, no studies on the application of metabolic engineering strategies for its enhanced or diversified production are available in the scientific literature. Research in this area would first require the identification and functional expression of the this compound BGC.

Chemical Synthesis Methodologies

Retrosynthetic Analysis and Strategic Disconnections for Complex Architectures

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. scitepress.orgnumberanalytics.com For a molecule as complex as lipoxazolidinone B, this process is crucial for devising an efficient and logical synthetic route.

A key retrosynthetic disconnection for this compound involves breaking the 4-oxazolidinone (B12829736) ring. chemrxiv.org This leads to two main fragments: an α-hydroxy amide and a β-keto imide or a precursor to it. nih.govchemrxiv.org This strategy is advantageous as α-hydroxy amides can be readily prepared in enantiopure form from amino acids, allowing for control over the stereochemistry of the final product. nih.govchemrxiv.org The β-keto imide fragment, containing the conjugated system and the second lipophilic chain, presents its own synthetic challenges.

Another strategic disconnection focuses on the formation of the exocyclic conjugated diene system. This can be approached through various olefination reactions, such as the Julia-Kocienski olefination, which allows for the convergent assembly of the lipophilic side chain. acs.org The synthesis of the lipophilic side chains themselves often involves standard functional group manipulations and carbon-carbon bond-forming reactions.

Total Synthesis Approaches to this compound and its Core Analogs

The total synthesis of this compound and its analogs has been a significant achievement, providing access to these natural products for biological evaluation and the exploration of their structure-activity relationships. nih.govchemrxiv.org These synthetic efforts have led to the development of novel methodologies for the construction of the key 4-oxazolidinone heterocycle and the stereoselective installation of its chiral centers.

Strategies for Constructing the Unique 4-Oxazolidinone Heterocycle

The 4-oxazolidinone ring is the defining structural feature of the lipoxazolidinones and its construction is a critical step in their total synthesis. nih.govnih.gov Several innovative strategies have been developed to assemble this unique heterocycle.

A highly efficient approach to the 4-oxazolidinone core involves a one-pot procedure that combines the coupling of an α-hydroxy amide with a β-keto ketene (B1206846) derivative, followed by an intramolecular cyclization/dehydration cascade. nih.govchemrxiv.org This method is particularly attractive due to its operational simplicity and ability to rapidly generate the desired heterocyclic core. nih.govresearchgate.net

In a typical procedure, an acylated Meldrum's acid derivative is heated with a TBS-protected α-hydroxyamide in toluene. nih.gov The resulting intermediate is then treated with trifluoroacetic acid in dichloromethane (B109758) to induce cyclization and dehydration, affording the 4-oxazolidinone. nih.govchemrxiv.orgnih.gov This one-pot strategy has been successfully applied to the synthesis of lipoxazolidinone A and a variety of its analogs. nih.govnih.gov

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

| Acylated Meldrum's Acid | TBS-protected α-hydroxyamide | 1. Toluene, reflux; 2. TFA, DCM | 4-Oxazolidinone | Good | nih.gov |

| Dioxinone | (S)-lactamide (TBS-protected) | 1. Toluene, reflux; 2. TFA, DCM | 4-Oxazolidinone analog | 62% | nih.govchemrxiv.org |

The formation of the 4-oxazolidinone ring often proceeds through a cascade reaction, where a series of intramolecular transformations occur in a single operational step. nih.govchemrxiv.org This is exemplified by the acid-promoted intramolecular transacetalization of an N-lactoyl-O-methyl-N,O-acetal, which has been used to construct the 4-oxazolidinone ring in the synthesis of a related natural product. acs.org

Another example is the intramolecular cyclization/dehydration of a β-keto imide intermediate. nih.govchemrxiv.org The initial coupling of an α-hydroxy amide and an α-keto ketene derivative forms the β-keto imide, which then undergoes an intramolecular cyclization, followed by dehydration, to yield the stable 4-oxazolidinone ring. nih.govchemrxiv.org This cascade approach is a hallmark of the efficient syntheses of lipoxazolidinone A and its analogs. nih.govchemrxiv.org

One-Pot Coupling/Cyclization Protocols

Stereoselective Synthesis of Chiral Centers within the Framework

This compound possesses chiral centers, and the control of their stereochemistry is a critical aspect of its total synthesis. The use of chiral starting materials and stereoselective reactions is essential to obtain the desired enantiomer.

A common strategy involves the use of enantiopure α-hydroxy amides derived from natural amino acids. nih.govchemrxiv.org This approach effectively sets the stereochemistry at one of the chiral centers of the 4-oxazolidinone ring.

For other stereocenters, asymmetric reactions are employed. For instance, chiral Lewis acid catalysts have been utilized in photochemical reactions to induce stereocontrol during the formation of oxazolidin-4-ones. chinesechemsoc.orgchinesechemsoc.org These methods often rely on enantioselective protonation of enol intermediates to establish the desired stereochemistry. chinesechemsoc.orgchinesechemsoc.org The choice of chiral catalyst and reaction conditions is crucial for achieving high diastereo- and enantioselectivity. chinesechemsoc.org

Synthesis of Lipophilic Side Chains and Conjugated Systems

The lipophilic side chains and the conjugated diene system are crucial for the biological activity of this compound. Their synthesis requires careful planning and execution.

The synthesis of the lipophilic side chains typically involves standard organic transformations, such as alkylation and olefination reactions. The conjugated diene system is often constructed using powerful carbon-carbon bond-forming reactions. For example, the Julia-Kocienski olefination has been employed to link a complex aldehyde fragment with a sulfone-containing fragment, thereby creating the desired conjugated double bond system. acs.org

The synthesis of analogs with modified side chains has been instrumental in probing the structure-activity relationship of the lipoxazolidinones. chemrxiv.org Truncated or extended lipophilic chains have been synthesized to understand their role in the antimicrobial activity of these compounds. chemrxiv.org

Formal Synthesis and Convergent Fragment Coupling Strategies

The chemical synthesis of this compound, a member of the bioactive 4-oxazolidinone family of natural products, has been approached through various strategic methodologies. These include formal synthesis, which relies on the synthesis of a known precursor, and convergent fragment coupling, which offers an efficient route to complex molecules by joining pre-synthesized fragments.

A notable formal synthesis approach is analogous to the total synthesis of lipoxazolidinone A. nih.gov This strategy hinges on a one-pot procedure that efficiently constructs the core 4-oxazolidinone ring system. The key transformation involves the reaction of a protected α-hydroxy amide with an activated acyl donor, such as an acylated Meldrum's acid derivative, to form a β-keto imide intermediate. nih.gov Subsequent treatment with acid, for instance, trifluoroacetic acid, induces deprotection and cyclization via dehydration to yield the final 4-oxazolidinone structure. nih.govacs.org For the formal synthesis of this compound, this would involve the use of an α-hydroxy amide derived from L-isoleucine, which provides the characteristic sec-butyl side chain at the C5 position of the oxazolidinone ring.

The reaction sequence can be summarized as follows:

Preparation of the requisite protected α-hydroxy amide from the corresponding amino acid (e.g., L-isoleucine for this compound). nih.gov

Reaction of the α-hydroxy amide with an in situ generated ketene or an acylated Meldrum's acid to form a β-keto imide intermediate. nih.govnih.gov

Acid-catalyzed deprotection and intramolecular cyclization to furnish the 4-oxazolidinone core. nih.gov

Convergent synthesis offers a more efficient alternative to linear synthesis for complex molecules like this compound by minimizing the number of steps in the main reaction sequence and allowing for the independent synthesis of key fragments. scholarsresearchlibrary.comwikipedia.org A plausible convergent strategy for this compound would involve the coupling of two primary fragments:

Fragment A : The α-hydroxy amide component derived from L-isoleucine.

Fragment B : The unsaturated acyl chain that forms the exocyclic moiety.

| Strategy | Key Reaction | Reactants | Product | Reference |

|---|---|---|---|---|

| Formal Synthesis (Linear Approach) | One-pot coupling and cyclization/dehydration | α-hydroxy amide and acylated Meldrum's acid | 4-oxazolidinone | nih.govnih.gov |

| Convergent Fragment Coupling | Late-stage amide bond formation | Fragment A (α-hydroxy amide) and Fragment B (unsaturated acyl chain) | This compound | scholarsresearchlibrary.comresearchgate.net |

Development of Novel Synthetic Transformations Inspired by this compound Chemistry

The unique structural features of this compound and its congeners, particularly the 4-oxazolidinone heterocyclic core, have spurred the development of novel synthetic methodologies. nih.gov The pursuit of efficient routes to these natural products and their analogs has led to innovations in heterocyclic chemistry.

A significant challenge in the synthesis of the lipoxazolidinone scaffold is the selective formation of the 4-oxazolidinone ring over its regioisomeric pyrrolidinedione counterpart. nih.gov Research aimed at addressing this chemoselectivity issue has resulted in the development of optimized reaction conditions. For instance, both imine acylation and acid-catalyzed dehydration approaches have been refined to selectively yield the desired 4-oxazolidinone core. nih.gov

One of the most notable transformations to emerge from research on related 4-oxazolidinone natural products is a one-pot imine acylation/enol cyclization cascade. This method provides a stereoselective route to 4-oxazolidinones and has been instrumental in the synthesis of the synoxazolidinones. nih.gov The principles of this reaction are directly applicable to the synthesis of this compound analogs and represent a significant advancement in the construction of this class of heterocycles.

Furthermore, the need to explore the structure-activity relationships of lipoxazolidinones has driven the development of versatile synthetic methods that allow for the rapid generation of a diverse range of analogs. nih.govresearchgate.net The one-pot synthesis of 4-oxazolidinones from α-hydroxy amides and in situ generated ketenes is a prime example of such a method. nih.govnih.gov This approach has been expanded to include a variety of aldehydes and α-hydroxy amides, facilitating the synthesis of libraries of 4-oxazolidinone derivatives for biological evaluation. chemrxiv.orgamazonaws.com

The investigation into the synthesis of the 4-oxazolidinone core has also led to the exploration of novel cyclization reactions. For example, a chiral Lewis acid-catalyzed Norrish Type II cyclization of aryl α-oxoamides has been developed to produce oxazolidin-4-ones enantioselectively. chinesechemsoc.org While not directly applied to this compound itself, this photochemical method showcases how the interest in the oxazolidinone scaffold, present in natural products like this compound, inspires the creation of new and innovative synthetic transformations.

| Novel Transformation | Description | Significance | Reference |

|---|---|---|---|

| Selective 4-Oxazolidinone Formation | Optimized imine acylation and acid-catalyzed dehydration to favor 4-oxazolidinone over pyrrolidinedione. | Addresses key chemoselectivity challenge in the synthesis of the lipoxazolidinone scaffold. | nih.gov |

| One-Pot Imine Acylation/Enol Cyclization Cascade | A stereoselective method for the synthesis of 4-oxazolidinones. | Provides efficient access to the core heterocycle of lipoxazolidinones and related compounds. | nih.gov |

| Versatile One-Pot Synthesis of 4-Oxazolidinone Analogs | Reaction of α-hydroxy amides with in situ generated ketenes from various precursors. | Enables rapid generation of diverse analogs for structure-activity relationship studies. | nih.govnih.gov |

| Asymmetric Norrish Type II Cyclization | A photochemical method using a chiral Lewis acid catalyst to produce enantiomerically enriched oxazolidin-4-ones. | Demonstrates the broader impact of the 4-oxazolidinone scaffold in inspiring new enantioselective synthetic methods. | chinesechemsoc.org |

Mechanistic Chemical Biology of Lipoxazolidinone B

Investigations into Cellular and Subcellular Targets

The precise molecular target of lipoxazolidinone B and other members of its class remains to be definitively identified. mdpi.comnih.gov Research efforts are ongoing to pinpoint the specific cellular components with which these compounds interact to exert their antibacterial effects. nih.gov The quest to identify the biological target is a critical area of focus, as this knowledge will enable more targeted drug optimization and development. nih.govaxxam.com

To identify the specific cellular targets of bioactive compounds like this compound, researchers employ a variety of advanced techniques. These methodologies are crucial for moving from an observed phenotype, such as bacterial growth inhibition, to a detailed mechanistic understanding. evotec.com

Chemical Proteomics : This powerful strategy uses chemical probes to map small molecule-protein interactions directly in complex biological systems. stanford.eduresearchgate.net It can be used to identify the cellular targets of drugs emerging from phenotypic screens, assess selectivity, and determine the mechanism of action. evotec.com High-end quantitative mass spectrometry is a core component, allowing for the unbiased, proteome-wide profiling of native proteins to reveal specific cellular targets. evotec.comijbs.com By comparing the protein binding profile in the presence and absence of a compound, specific targets can be identified. stanford.edu

Affinity Labeling : This technique involves a ligand designed with a reactive functional group that, after noncovalent binding to its target protein, forms a covalent bond with nearby amino acid residues. nih.gov A specific form of this is photo-affinity labeling (PAL) , where the reactive group is a photo-activatable moiety like a diazirine or benzophenone. plos.org Upon UV irradiation, a highly reactive species is generated that covalently cross-links the probe to its binding partner. plos.org The probe also typically contains a reporter tag, such as biotin (B1667282) or an alkyne handle for 'click chemistry', which allows for the subsequent isolation and identification of the labeled protein target via mass spectrometry. researchgate.netplos.org These methods allow for target identification in live cells and can help map the specific binding site on the protein. evotec.com

Once a molecular target is identified, the next step involves a detailed biochemical characterization of the interaction between the compound and the target protein. This process is essential for understanding the mechanism of inhibition and for guiding the rational design of more potent and selective analogues. This characterization typically involves:

Binding Affinity Determination : Measuring the equilibrium dissociation constant (Kd) or inhibition constant (Ki) to quantify the strength of the interaction.

Enzyme Kinetics : If the target is an enzyme, studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Structural Biology : Techniques like X-ray crystallography or cryo-electron microscopy can be used to solve the three-dimensional structure of the compound bound to its target, revealing the precise molecular interactions.

Mutational Analysis : Site-directed mutagenesis of the target protein can help to identify key amino acid residues involved in binding the compound.

As the specific molecular target for this compound has not yet been elucidated, detailed biochemical characterization of its direct compound-target interactions is not currently available in the literature.

Molecular Target Identification Methodologies (e.g., Chemical Proteomics, Affinity Labeling)

Elucidation of Biological Pathway Modulation

While the specific molecular target is under investigation, studies on lipoxazolidinone analogues have successfully identified the key biological pathways that are disrupted. nih.gov These compounds exhibit a desirable dual mechanism of action, simultaneously inhibiting multiple essential processes in bacterial cells. mdpi.comresearchgate.net This multi-targeting capability is believed to contribute to a low frequency of resistance development. mdpi.comnih.gov

Lipoxazolidinones have been shown to inhibit the biosynthesis of the bacterial cell wall. nih.govnih.gov The cell wall, which contains a critical peptidoglycan layer in bacteria, is essential for maintaining cell shape and integrity, making its synthesis an excellent target for antibiotics. libretexts.org Studies using radiolabeled precursors in macromolecular synthesis assays have demonstrated that a representative lipoxazolidinone analogue strongly inhibits the incorporation of precursors into the peptidoglycan, indicating a disruption of this pathway. nih.gov This inhibition of cell wall synthesis is a dose-dependent effect. nih.govnih.gov This mechanism is shared by many successful classes of antibiotics, including β-lactams and glycopeptides, which interfere with different steps in the complex process of peptidoglycan construction. libretexts.org

In addition to disrupting cell wall formation, lipoxazolidinones also act as inhibitors of bacterial protein synthesis. mdpi.comnih.govnih.gov This is a notable feature, as the structurally related 2-oxazolidinone (B127357) antibiotics, such as linezolid (B1675486), are known to exclusively target the bacterial ribosome to inhibit protein synthesis. nih.govnih.gov The 4-oxazolidinone (B12829736) core of the lipoxazolidinones distinguishes them from these clinical agents. researchgate.netnih.gov The inhibition of protein synthesis by a lipoxazolidinone analogue has been confirmed through both macromolecular synthesis assays and in vitro transcription/translation assays. nih.gov This dual action against two distinct and essential cellular pathways makes the lipoxazolidinone scaffold particularly promising for antibiotic development. nih.gov

To understand the impact of lipoxazolidinones on various cellular processes, macromolecular synthesis inhibition assays are employed. nih.govnih.gov These assays measure the incorporation of radiolabeled precursors into essential macromolecules like DNA, RNA, protein, lipids, and the cell wall. By treating bacterial cells with increasing concentrations of a compound, the specific pathways that are inhibited can be identified. plos.org

For a simplified, active analogue of lipoxazolidinone A (compound 29 ), these studies revealed strong, dose-dependent inhibition of both cell wall and protein synthesis at concentrations as low as 0.125 times the Minimum Inhibitory Concentration (MIC). nih.gov In contrast, significant inhibition of DNA, RNA, or lipid synthesis was only observed at much higher concentrations (greater than 2 times the MIC). nih.gov

Table 1: Macromolecular Synthesis Inhibition by Lipoxazolidinone Analogue 29 This interactive table summarizes the findings from a radiolabeled macromolecular synthesis assay in S. aureus. It shows the concentration-dependent inhibition of different biosynthetic pathways.

| Macromolecular Pathway | Inhibition Level | Concentration Relative to MIC |

| Cell Wall Synthesis | Strong, Dose-Dependent | Starts at 0.125 x MIC |

| Protein Synthesis | Strong, Dose-Dependent | Starts at 0.125 x MIC |

| DNA Synthesis | Limited | > 2 x MIC |

| RNA Synthesis | Limited | > 2 x MIC |

| Lipid Synthesis | Limited | > 2 x MIC |

| Data sourced from studies on a key lipoxazolidinone analogue. nih.gov |

These findings highlight the dual-action mechanism of this class of compounds, targeting both peptidoglycan and protein synthesis with high specificity and potency. nih.gov

Inhibition of Protein Synthesis Machinery

Exploration of Dual Mechanism of Action Hypothesis

The antibacterial activity of this compound and its analogs is hypothesized to stem from a dual mechanism of action, a characteristic that distinguishes them from many other classes of antibiotics. This hypothesis is supported by studies on synthetic analogs of lipoxazolidinone A, which demonstrate a simultaneous and dose-dependent inhibition of both bacterial cell wall and protein biosynthesis. researchgate.netmdpi.com

Initial investigations into the mechanism of action of a simplified and more soluble analog of lipoxazolidinone A, designated as compound 29 , utilized macromolecular synthesis assays. These assays measure the incorporation of radiolabeled precursors into essential macromolecules. The results revealed a strong, dose-dependent inhibition of both peptidoglycan and protein synthesis at concentrations as low as 0.125 times the minimum inhibitory concentration (MIC). nih.gov In contrast, the synthesis of DNA, RNA, and lipids was only minimally affected, and not until concentrations exceeded twice the MIC. nih.gov This dual inhibitory effect was confirmed not to be a result of general membrane disruption, as the compound did not cause significant membrane permeabilization. nih.gov

The specific molecular targets within the peptidoglycan and protein synthesis pathways for this compound have not yet been definitively identified. researchgate.netmdpi.com It remains an area of active investigation whether the observed dual inhibition is due to the compound acting on two independent molecular targets or on interrelated macromolecular synthesis pathways. nih.gov

Table 1: Effect of Lipoxazolidinone Analog (Compound 29) on Macromolecular Synthesis

| Macromolecular Pathway | Level of Inhibition | Concentration at Onset of Inhibition |

| Cell Wall Synthesis | Strong, Dose-Dependent | 0.125 x MIC |

| Protein Synthesis | Strong, Dose-Dependent | 0.125 x MIC |

| DNA Synthesis | Limited | >2 x MIC |

| RNA Synthesis | Limited | >2 x MIC |

| Lipid Synthesis | Limited | >2 x MIC |

| Data derived from macromolecular synthesis assays with a radiolabeled precursor for each pathway. nih.gov |

Structure Activity Relationship Sar and Analog Design

Systematic Chemical Modifications of the 4-Oxazolidinone (B12829736) Core for Activity Probing

The integrity of the 4-oxazolidinone core is paramount for the biological activity of lipoxazolidinone B and its derivatives. nih.gov Initial studies involving the hydrolysis of the amide bond within the 4-oxazolidinone ring of the related lipoxazolidinone A resulted in a complete loss of antibacterial activity, highlighting the essential nature of this heterocyclic system. nih.gov

Further probing of the core structure revealed the critical role of specific atoms and functional groups. For instance, replacing the N-H group of the oxazolidinone with an N-Me group led to a significant decrease in activity. chemrxiv.orgnih.gov Similarly, substituting the oxygen of the exocyclic carbonyl with sulfur also resulted in diminished antimicrobial efficacy. chemrxiv.orgnih.gov These findings suggest that the N-H group and the exocyclic carbonyl oxygen are likely involved in crucial interactions with the biological target, and even minor alterations can have profound effects on activity. chemrxiv.org

Stereochemistry at the 5-position of the oxazolidinone ring also plays a significant role. The naturally occurring enantiomer of lipoxazolidinone A, which shares the same core as this compound, was found to be 2-4 times more active than its unnatural enantiomer, indicating a specific stereochemical requirement for optimal target engagement. chemrxiv.org

Exploration of Lipophilic Side Chain Modifications

The lipophilic side chains of this compound are crucial determinants of its antimicrobial potency. chemrxiv.orgnih.gov Research has focused on understanding how modifications to these chains, including their length, branching, and the introduction of polar functionalities, impact biological activity. nih.govnih.govresearchgate.net

Impact of Chain Length, Branching, and Unsaturation on Activity

Studies on analogues of lipoxazolidinone A, which possesses a similar lipophilic side chain architecture to this compound, have demonstrated the sensitivity of antimicrobial activity to the length of these chains. nih.gov Both truncation and extension of the lipophilic side chain resulted in a significant decrease in activity, suggesting an optimal length is required for effective interaction with the bacterial target. chemrxiv.orgnih.gov

Interestingly, the introduction of branching in the amino acid-derived side chain has shown promise. While linear butyl and benzyl (B1604629) substitutions led to slightly reduced activity, branched alkyl groups like isobutyl and isopropyl significantly improved antimicrobial potency, particularly against methicillin-resistant Staphylococcus aureus (MRSA). chemrxiv.org This suggests that the shape and steric bulk of this side chain are important for optimizing activity.

The role of the unsaturated conjugated carbonyl group, a key feature of the lipoxazolidinone structure, has also been investigated. nih.gov Deletion of the alkenyl methyl group surprisingly increased activity, while complete saturation of the alkene to an alkyl group resulted in a compound with activity comparable to the parent natural product. nih.gov This indicates that the Michael acceptor potential of the conjugated system may not be a primary factor in its antimicrobial action. nih.gov

Role of Polar Functionalities and Substitution Patterns

The introduction of polar functional groups into the lipophilic side chains has been explored as a strategy to modulate the physicochemical properties and biological activity of lipoxazolidinone analogues. nih.govresearchgate.net In studies on aryl derivatives, the position and nature of polar substituents on an aromatic ring attached to the side chain were found to influence antimicrobial efficacy. nih.gov These modifications aim to strike a balance between the lipophilicity required for membrane interaction and the polarity needed for target engagement and favorable pharmacokinetic properties. researchgate.net

Influence of Aromatic Substituents on Biological Profile

Replacing the aliphatic side chain of lipoxazolidinone with aryl groups has opened new avenues for SAR exploration. nih.gov The electronic properties of substituents on the aromatic ring have a marked effect on antimicrobial activity.

Analogues featuring weak electron-withdrawing groups (e.g., chloro, bromo) or weak electron-donating groups at the 4-position of the aromatic ring exhibited the most potent activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and MRSA. nih.gov Conversely, strong electron-withdrawing or strong electron-donating substituents at the same position led to a significant reduction in activity. nih.gov This suggests that a balanced electronic profile on the aromatic ring is crucial for optimal potency.

Furthermore, extending the alkyl chain between the oxazolidinone core and the aryl ring by two to four methylene (B1212753) units did not significantly diminish antimicrobial activity, indicating some flexibility in the linker length is tolerated. nih.gov Some of these aryl-substituted analogues also displayed modest activity against the Gram-negative pathogen Acinetobacter baumannii, suggesting a potential for spectrum expansion. nih.gov

Pharmacophore Mapping and Computational Modeling for Rational Design

While specific pharmacophore models for this compound are not extensively detailed in the provided search results, the principles of pharmacophore mapping are being applied to similar classes of antibiotics. nih.gov This computational approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for biological activity. nih.gov

For related oxazolidinones, pharmacophore models have been generated based on the structures of the compounds and their interactions with their biological targets. nih.gov These models serve as templates for virtual screening of compound libraries to identify new molecules with the desired features. nih.gov Computational modeling, including molecular docking and molecular dynamics simulations, can then be used to predict the binding affinity and stability of designed analogues, guiding the rational design of more potent and selective inhibitors. nih.gov This in-silico approach can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Strategies for Modulating Pathogen Susceptibility and Overcoming Resistance

A significant challenge in antibiotic development is overcoming intrinsic and acquired resistance mechanisms in bacteria. nih.govmdpi.com For this compound and its analogues, a key mechanism of resistance in Gram-negative bacteria is efflux, where the drug is actively pumped out of the cell. nih.gov

Studies using a TolC knockout strain of E. coli have demonstrated that some lipoxazolidinone analogues are subject to efflux. nih.gov In the absence of the TolC efflux pump component, the bacteria become sensitized to these compounds, indicating that efflux is a major contributor to their lack of Gram-negative activity. nih.gov This finding suggests that co-administration of lipoxazolidinone analogues with efflux pump inhibitors could be a viable strategy to expand their spectrum of activity to include Gram-negative pathogens. nih.govinrs.ca

Another approach to overcoming resistance is to design analogues that are less susceptible to efflux or that can inhibit resistance-conferring enzymes. mdpi.com The development of compounds that can bypass these resistance mechanisms is a key focus of ongoing research. nih.govmdpi.com Furthermore, exploring combination therapies where lipoxazolidinones are used synergistically with other antibiotics is a promising strategy to enhance efficacy and combat multidrug-resistant pathogens. researchgate.net

Addressing Efflux Pump Mechanisms in Gram-Negative Bacteria

The intrinsic resistance of Gram-negative bacteria to many classes of antibiotics is, in large part, attributable to the presence of sophisticated efflux pump systems. frontiersin.orgfrontiersin.org These protein complexes, particularly those of the Resistance-Nodulation-Division (RND) family, span the inner and outer membranes and actively expel a wide range of antimicrobial compounds from the cell, preventing them from reaching their intracellular targets. nih.govgardp.org A key challenge in the development of new antibiotics against Gram-negative pathogens is, therefore, the design of molecules that can either evade or inhibit these efflux pumps.

Research into the lipoxazolidinone class of antibiotics has explored their potential to overcome these resistance mechanisms. Studies have focused on understanding the structure-activity relationships (SAR) that govern the interaction of these compounds with efflux pumps, primarily through the synthesis and evaluation of various analogs.

Detailed investigations have revealed that the limited activity of many lipoxazolidinone analogs against Gram-negative bacteria is directly linked to their susceptibility to efflux. nih.gov To probe this, experiments have utilized knockout strains of Escherichia coli that lack key components of the efflux machinery, such as the outer membrane protein TolC, a critical component of the AcrAB-TolC efflux pump. nih.govmdpi.com

The findings from these studies demonstrate that for several lipoxazolidinone analogs, the removal of the TolC efflux mechanism leads to a significant increase in their antibacterial potency. nih.gov This sensitization of the TolC knockout E. coli strain indicates that these compounds are indeed substrates for this efflux pump and that their diminished activity in wild-type Gram-negative bacteria is a direct consequence of being pumped out of the cell. nih.gov

The following table presents the minimum inhibitory concentrations (MICs) of selected lipoxazolidinone analogs against a wild-type strain of E. coli and a corresponding strain with a deletion of the tolC gene. A lower MIC value indicates greater antibacterial activity. The data clearly illustrates the impact of the TolC efflux pump on the activity of these compounds.

Table 1: Activity of Lipoxazolidinone Analogs Against E. coli WT and ΔTolC Strains

| Compound | E. coli (WT) MIC (µg/mL) | E. coli ΔTolC MIC (µg/mL) |

|---|---|---|

| 5 | >128 | 8 |

| 14 | >128 | 16 |

| 20 | >128 | 8 |

| 21 | >128 | 16 |

| Linezolid (B1675486) | 64 | 32 |

Data sourced from: Expanded Structure–Activity Studies of Lipoxazolidinone Antibiotics. nih.gov

The data in Table 1 highlights that analogs 5 , 14 , 20 , and 21 are largely inactive against wild-type E. coli, with MIC values exceeding 128 µg/mL. However, in the E. coli strain lacking the TolC efflux pump component, their activity is dramatically restored, with MIC values dropping to between 8 and 16 µg/mL. nih.gov This suggests that the chemical scaffolds of these specific analogs are recognized and expelled by the TolC-containing efflux system. nih.gov

These findings are crucial for the rational design of future lipoxazolidinone-based antibiotics. The data suggests that further chemical modifications to the lipoxazolidinone scaffold could potentially overcome these efflux mechanisms. nih.gov By altering the structural features that are recognized by the efflux pump, it may be possible to develop analogs that are not substrates for efflux and thus retain their potent activity against Gram-negative bacteria. This line of inquiry provides a clear path for optimizing the lipoxazolidinone scaffold to generate broad-spectrum antibiotics effective against multidrug-resistant Gram-negative pathogens. nih.govresearchgate.net

Derivatization and Novel Analog Synthesis for Academic Exploration

Semi-Synthetic Modification of Naturally Derived Lipoxazolidinone B

Semi-synthesis, the chemical modification of a naturally occurring compound, is a common strategy in medicinal chemistry to produce novel derivatives. cjnmcpu.com This approach can leverage the complex, stereochemically rich core of a natural product like this compound, which is produced by marine actinomycetes, to create analogs that may possess improved characteristics. researchgate.netmdpi.com

While the potential for semi-synthetic modification of this compound exists, academic research has largely focused on the total synthesis of the lipoxazolidinone scaffold and its analogs. chemrxiv.orgnih.gov This focus is partly due to questions surrounding the high lipophilicity of the natural products and a desire to explore the core pharmacophore more fundamentally. researchgate.netchemrxiv.org The total synthesis approach allows for greater flexibility in creating diverse analogs that would be inaccessible through simple modification of the natural product. However, semi-synthetic modification remains a viable strategy for late-stage functionalization, should a sustainable supply of the natural product become available. Potential modifications could target the lipophilic side chains or the exocyclic ketone moiety to explore their roles in biological activity.

Design and Synthesis of Simplified Scaffolds and Minimal Pharmacophores for Research

A primary goal in the academic exploration of the lipoxazolidinones has been to identify the minimal structural components required for antimicrobial activity and to develop simplified scaffolds that are more synthetically accessible and possess more favorable physicochemical properties than the highly lipophilic natural products. researchgate.netchemrxiv.org

Initial research efforts led to the first total synthesis of lipoxazolidinone A, a close analog of this compound, and a series of 15 structural analogs to probe its active pharmacophore. nih.govnih.gov These studies were crucial in establishing the 4-oxazolidinone (B12829736) heterocycle as a valuable scaffold for antimicrobial development. nih.gov Key findings from the synthesis of simplified analogs include:

Role of the Core: The 4-oxazolidinone core is considered a key pharmacophore, essential for the observed biological activity. nih.gov

Impact of Lipophilic Chains: Systematic modifications of the lipophilic side chains revealed their importance. Both truncated and extended versions of the side chains resulted in a significant loss of antimicrobial activity, suggesting an optimal length and structure are required for target engagement. chemrxiv.org

Addressing Lipophilicity: A major liability of the natural lipoxazolidinones is their high lipophilicity. researchgate.net To address this, researchers designed and synthesized a panel of simplified analogs, such as those incorporating aryl groups, which exhibited reduced lipophilicity while retaining good to moderate activity against methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA). nih.gov

Stereochemistry: The synthesis of the enantiomer of the natural product revealed that stereochemistry plays a critical role in the molecule's antimicrobial efficacy. chemrxiv.org

These investigations have led to the development of simplified lead compounds for further optimization, demonstrating that the 4-oxazolidinone scaffold is amenable to synthetic modification to generate potent antibiotics. nih.govresearchgate.net

| Compound/Analog | Key Structural Modification | Reported Activity Insight | Reference |

|---|---|---|---|

| Lipoxazolidinone A | Natural Product Scaffold | Potent activity against Gram-positive pathogens (~1 µg/mL MIC against MRSA). High lipophilicity. | chemrxiv.org |

| Aryl Analogs (e.g., 11, 12, 13) | Replacement of the long lipophilic side chain with various substituted aryl groups. | Retained good to moderate activity against MSSA and MRSA, with improved physicochemical properties (lower cLogP). | researchgate.netnih.gov |

| Truncated Analogs (e.g., 21, 22) | Shortening of the lipophilic side chain. | Significant decrease in antimicrobial activity was observed. | chemrxiv.org |

| Extended Analog (23) | Lengthening of the lipophilic side chain. | Significant decrease in antimicrobial activity was observed. | chemrxiv.org |

| Enantiomer (18) | Opposite stereochemistry to the natural product. | Demonstrated the importance of the natural stereoconfiguration for potent activity. | chemrxiv.org |

Chemoenzymatic Approaches to Access Novel Derivatives

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the versatility of traditional organic chemistry. This powerful strategy allows for the construction of complex molecules and the late-stage diversification of scaffolds that can be challenging to achieve through purely chemical methods. ucl.ac.uk Enzymes can catalyze reactions with high regio- and stereospecificity under mild conditions, making them ideal tools for modifying complex natural products. ucl.ac.uknih.gov

While the application of biocatalysis is a burgeoning field in antibiotic synthesis, specific reports on the chemoenzymatic synthesis of this compound derivatives are not yet prevalent in the scientific literature. ucl.ac.uk However, the principles of this approach are highly applicable. For instance, enzymes such as oxygenases, transferases, or hydrolases could potentially be used to selectively modify the lipoxazolidinone core or its side chains. ucl.ac.uk A hypothetical chemoenzymatic route could involve the chemical synthesis of a simplified 4-oxazolidinone precursor, followed by an enzymatic step to introduce a specific functional group, such as a hydroxyl group, or to attach a sugar moiety. This approach holds promise for generating novel lipoxazolidinone analogs with unique biological activity profiles for academic exploration.

Synthesis of Biophysical Probes for Target Interaction Studies

Understanding how a molecule like this compound exerts its antimicrobial effect requires detailed knowledge of its interactions with bacterial targets. Biophysical probes are essential tools for these investigations. nih.gov These probes are analogs of the parent compound that have been modified to include a reporter group, such as a fluorescent tag, a radioactive isotope, or a spin label, allowing for the visualization and quantification of molecular interactions. nih.gov

The synthesis of such probes for the lipoxazolidinone scaffold would be a critical step in elucidating its precise mechanism of action, which is thought to involve the dual inhibition of cell-wall and protein synthesis. nih.gov Synthetic strategies could involve:

Fluorescent Probes: Incorporating a fluorophore into the lipoxazolidinone structure. This could be achieved by modifying a less critical part of the molecule, such as the terminus of the lipophilic side chain, with a fluorescent dye. These probes would allow for localization studies within bacterial cells using fluorescence microscopy.

Radiolabeled Probes: Synthesizing an analog containing a radioactive isotope, like ³H or ¹⁴C. Radiolabeled ligands are invaluable for quantitative binding assays to identify and characterize the affinity of the compound for its molecular target(s).

Photo-affinity Probes: Creating analogs with a photoactivatable group (e.g., an azide (B81097) or diazirine). When exposed to UV light, these probes form a covalent bond with their binding partner, enabling the definitive identification of the molecular target through subsequent analysis. nih.gov

Although specific examples of biophysical probes for this compound have not been detailed in the literature, the synthesis of such tools represents a logical and necessary next step in the academic research of this promising class of antimicrobial compounds.

Advanced Analytical Methodologies in Lipoxazolidinone B Research

Advanced NMR Spectroscopic Techniques for Ligand-Target Interactions (e.g., Saturation Transfer Difference NMR, Chemical Shift Perturbation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in drug discovery for detailing ligand-protein interactions at an atomic level. nih.govdrughunter.com Techniques such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) are particularly powerful for characterizing the binding of small molecules like lipoxazolidinone B to their macromolecular targets. nmrwiki.orgnih.govnih.govnih.gov

Saturation Transfer Difference (STD) NMR is a ligand-observed experiment that identifies which parts of a ligand are in close proximity to a protein receptor. nmrwiki.orgnih.govresearchgate.net In this experiment, a selective saturation of the protein's resonances is transferred to the binding ligand through spin diffusion. nmrwiki.org By subtracting a spectrum with on-resonance protein saturation from a reference spectrum with off-resonance saturation, a difference spectrum is obtained which only shows signals from the ligand protons that have interacted with the protein. nmrwiki.org The intensity of these signals provides information about the binding epitope of the ligand, highlighting the specific protons that are crucial for the interaction. nih.gov For a compound like this compound, STD-NMR could be employed to identify the key moieties of the molecule that directly engage with its bacterial target, which is hypothesized to be within the ribosome.

Chemical Shift Perturbation (CSP) , also known as chemical shift mapping, is a protein-observed NMR technique that monitors changes in the chemical shifts of a protein's nuclei upon the addition of a ligand. nih.govresearchgate.net These perturbations can pinpoint the location of the binding site on the protein and can also be used to determine the binding affinity (Kd) of the ligand. nih.govresearchgate.net By acquiring a series of spectra, typically 1H-15N HSQC, during a titration of the protein with this compound, the residues in the binding pocket would exhibit significant changes in their chemical shifts, thereby mapping the interaction site. While direct CSP data for this compound is not publicly available, the methodology is standard for characterizing such interactions.

To illustrate the potential data from such studies, a hypothetical data table is presented below.

Interactive Data Table: Hypothetical NMR Interaction Data for this compound with its Target Protein

| Technique | Observed Parameter | Hypothetical Finding for this compound | Implication |

| STD-NMR | STD Amplification Factor | Protons on the 2-alkylidene-4-oxazolidinone core show the highest STD enhancement. | The oxazolidinone core is likely the primary binding determinant. |

| Lower STD effects for the terminal alkyl chain. | The alkyl chain may be more solvent-exposed or less critical for binding. | ||

| CSP | Weighted Chemical Shift Perturbation (Δδ) | Significant Δδ (> 0.1 ppm) for specific amino acid residues in the target protein's binding pocket. | Identifies the binding site of this compound on its target. |

| Titration curve fitting yields a Kd in the micromolar range. | Quantifies the binding affinity of this compound to its target. |

High-Resolution Mass Spectrometry for Metabolite Profiling and "Omics" Research

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in natural product research and metabolomics, offering high sensitivity and mass accuracy for the identification and quantification of a wide array of metabolites. thermofisher.comijpras.comnih.govscirp.org For a natural product like this compound, which is produced by a marine actinomycete, HRMS-based metabolomics is crucial for several research aspects. acs.org

Metabolite Profiling: Untargeted metabolomics using techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) can provide a comprehensive snapshot of the metabolome of the producing microorganism. mdpi.comnih.gov This allows for the identification of this compound and its analogs directly from the culture broth, facilitating the discovery of new, related compounds. researchgate.net Furthermore, by comparing the metabolic profiles of wild-type and genetically modified strains, researchers can gain insights into the biosynthetic pathway of this compound.

"Omics" Research: The integration of metabolomics with other "omics" platforms such as genomics and transcriptomics (multi-omics) provides a systems-level understanding of the organism and the biological effects of the compound. nih.gov For instance, treating bacteria with this compound and subsequently analyzing their metabolic and proteomic changes can reveal the compound's mechanism of action by identifying perturbed metabolic pathways and protein expression levels. mdpi.com This approach can uncover cellular processes affected by the antibiotic, such as cell wall synthesis or protein synthesis, which have been suggested as potential targets for lipoxazolidinones. mdpi.com

Below is a representative data table that could be generated from an HRMS-based metabolomics study on the this compound producing organism.

Interactive Data Table: Representative Metabolite Profiling Data

| m/z (experimental) | Retention Time (min) | Putative Identification | Putative Formula | Mass Error (ppm) | Fold Change (vs. Control) |

| 353.2775 | 12.5 | Lipoxazolidinone A | C21H36N2O2 | 1.2 | N/A |

| 325.2462 | 11.8 | This compound | C19H32N2O2 | -0.8 | N/A |

| 381.3088 | 13.1 | Lipoxazolidinone C | C23H40N2O2 | 0.5 | N/A |

| 174.0941 | 3.2 | Amino Acid Precursor | C6H13NO4 | -1.5 | -2.5 (in knockout strain) |

| 298.2253 | 9.7 | Fatty Acid Precursor | C18H30O2 | 1.1 | -3.1 (in knockout strain) |

X-ray Crystallography or Cryo-Electron Microscopy of this compound-Target Complexes (if available)

While specific X-ray crystallography or cryo-electron microscopy (cryo-EM) structures of this compound in complex with its target are not currently available in public databases, the extensive structural work on other members of the oxazolidinone class of antibiotics provides a robust framework for understanding its potential binding mode. The primary target for oxazolidinones is the bacterial ribosome, a large and complex molecular machine, making cryo-EM a particularly suitable technique for its structural elucidation. nih.govacs.orgnih.govasm.org

Cryo-EM studies on clinically approved oxazolidinones like linezolid (B1675486) and tedizolid, as well as newer analogs like radezolid (B1680497) and contezolid, have revealed their binding site within the peptidyl transferase center (PTC) of the 50S ribosomal subunit with near-atomic resolution (around 3 Å). nih.govacs.orgnih.gov These studies show that the oxazolidinone core binds to a conserved pocket, primarily interacting with 23S rRNA nucleotides. The differences in the side chains of these various oxazolidinones lead to distinct interactions within the binding site, which correlate with their antibacterial activity and spectrum. nih.govacs.org

For example, high-resolution cryo-EM structures have demonstrated how the alanine (B10760859) side chain of a nascent polypeptide can fit into a hydrophobic crevice created by the bound oxazolidinone, explaining the context-specific inhibition of translation by these antibiotics. nih.gov Given that this compound shares the core 4-oxazolidinone (B12829736) structure, it is highly probable that it also binds to the ribosomal PTC. researchgate.net Future cryo-EM studies on this compound complexed with the bacterial ribosome would be invaluable to precisely map its interactions and understand the role of its unique 2-alkylidene and 5-alkyl substitutions in its antibacterial activity.

The following table summarizes key findings from cryo-EM studies of related oxazolidinone antibiotics.

Interactive Data Table: Cryo-EM Structural Data for Oxazolidinone-Ribosome Complexes

| Compound | PDB ID / EMD ID | Resolution (Å) | Target | Key Interactions |

| Linezolid | 6WDR | 3.1 | S. aureus 70S Ribosome | Binds to the peptidyl transferase center (PTC) of the 50S subunit. Interacts with 23S rRNA nucleotides. |

| Tedizolid | 6WDP | 3.0 | S. aureus 70S Ribosome | Binds to the PTC, with its hydroxymethyl group forming hydrogen bonds. nih.gov |

| Radezolid | 6WQQ / EMD-21873 | 3.1 | S. aureus 50S Ribosome | Occupies the PTC, with its unique side chain extending towards the A-site. ebi.ac.uk |

| Contezolid | 6WDS | 3.2 | S. aureus 70S Ribosome | Binds in the PTC, demonstrating the versatility of the oxazolidinone scaffold for novel interactions. nih.gov |

Future Directions and Research Opportunities

Unexplored Biosynthetic Avenues and Enzymatic Mechanisms

The biosynthesis of the lipoxazolidinone scaffold remains a significant area for future investigation. Lipoxazolidinones are produced by marine actinomycetes, such as members of the genus Marinispora, isolated from marine sediments. researchgate.netchemrxiv.org Actinobacteria are known for their vast and diverse metabolic capabilities, often harboring numerous biosynthetic gene clusters (BGCs) that may be silent under standard laboratory conditions. researchgate.netzenodo.org The complete enzymatic pathway leading to lipoxazolidinone B is yet to be elucidated.

Future research should prioritize the following:

Genome Mining and BGC Identification: Sequencing the genome of the producing actinomycete strain is the first step to identifying the putative this compound biosynthetic gene cluster. researchgate.net Advances in genomics have shown that many microorganisms possess a greater potential for producing secondary metabolites than is observed through standard bioactivity screenings. researchgate.net

Heterologous Expression: Once the BGC is identified, its expression in a well-characterized heterologous host, such as a Streptomyces strain, can confirm its role in producing this compound and facilitate pathway engineering. uni-tuebingen.dersc.org This strategy has been successful for other complex natural products and can overcome challenges related to the slow growth or difficult genetic manipulation of the native producer. uni-tuebingen.de

Enzymatic Characterization: The this compound pathway likely involves a series of unique enzymes, potentially including polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), tailoring enzymes like oxidases, and a novel enzymatic activity for constructing the 4-oxazolidinone (B12829736) ring. Understanding the mechanism of these individual enzymes, such as the lipase-mediated esterification seen in other biosynthetic pathways, is crucial. srce.hr For instance, the formation of the core heterocycle could involve an enzyme-catalyzed cyclization cascade. nih.gov Investigating these enzymatic steps will provide fundamental insights into the biosynthesis of this unique scaffold. frontiersin.org

Remaining Synthetic Challenges and Novel Methodologies for Analog Generation